molecular formula C24H38N4O5 B1227540 12-(4-Azido-2-nitrophenoxy)stearic acid CAS No. 58470-00-1

12-(4-Azido-2-nitrophenoxy)stearic acid

Cat. No.: B1227540
CAS No.: 58470-00-1
M. Wt: 462.6 g/mol
InChI Key: NZIRNUSQBUBHPF-UHFFFAOYSA-N
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Description

12-(4-Azido-2-nitrophenoxy)stearic acid is a synthetic organic compound with the molecular formula C24H38N4O5 It is characterized by the presence of an azido group and a nitro group attached to a phenoxy ring, which is further connected to a stearic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-Azido-2-nitrophenoxy)stearic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by nitration of a suitable phenol derivative, followed by azidation to introduce the azido group. The final step involves the esterification of the phenoxy intermediate with stearic acid under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

12-(4-Azido-2-nitrophenoxy)stearic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The phenoxy ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of 12-(4-Amino-2-azidophenoxy)stearic acid.

    Reduction of Azido Group: Formation of 12-(4-Amino-2-nitrophenoxy)stearic acid.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

12-(4-Azido-2-nitrophenoxy)stearic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological membranes and lipid-protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 12-(4-Azido-2-nitrophenoxy)stearic acid involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 12-(4-Amino-2-nitrophenoxy)stearic acid
  • 12-(4-Azido-2-aminophenoxy)stearic acid
  • 12-(4-Chloro-2-nitrophenoxy)stearic acid

Uniqueness

12-(4-Azido-2-nitrophenoxy)stearic acid is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and functionality. This dual functionality allows for versatile applications in synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.

Properties

IUPAC Name

12-(4-azido-2-nitrophenoxy)octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N4O5/c1-2-3-4-11-14-21(15-12-9-7-5-6-8-10-13-16-24(29)30)33-23-18-17-20(26-27-25)19-22(23)28(31)32/h17-19,21H,2-16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIRNUSQBUBHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)OC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974013
Record name 12-(4-Azido-2-nitrophenoxy)octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58470-00-1
Record name 12-(4-Azido-2-nitrophenoxy)stearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058470001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(4-Azido-2-nitrophenoxy)octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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